Mebeverine acid D5
Description
Contextualization of Mebeverine (B1676125) Metabolism and Metabolites
Mebeverine is a musculotropic antispasmodic agent used to relieve symptoms of irritable bowel syndrome by acting directly on the smooth muscles of the gastrointestinal tract. wikipedia.org Upon administration, mebeverine undergoes rapid and extensive metabolism, primarily through hydrolysis by esterases. oup.com This initial metabolic step cleaves the mebeverine molecule into mebeverine alcohol and veratric acid. oup.com
Due to this rapid breakdown, the parent mebeverine drug is seldom detected in blood or urine. oup.comwada-ama.org Instead, its metabolites are the primary analytes of interest in pharmacokinetic studies. Further metabolism of mebeverine alcohol leads to the formation of several other compounds, including key metabolites like Mebeverine Acid (MA) and Desmethyl Mebeverine Acid (DMA). wada-ama.orgmathewsopenaccess.com The World Anti-Doping Agency (WADA) has also highlighted that mebeverine can metabolize into specific metabolites, including mebeverine acid and desmethyl mebeverine acid, which are important for distinguishing its use from prohibited substances. wada-ama.org
The principal metabolic pathway is outlined below:
Mebeverine is hydrolyzed to Mebeverine alcohol and Veratric acid . oup.com
Mebeverine alcohol is further metabolized to form Mebeverine Acid (MA) and Desmethyl Mebeverine Acid (DMA) . wada-ama.orgmathewsopenaccess.com
Given that the pharmacokinetic parameters for Mebeverine Acid were not widely published, research into developing sensitive analytical methods for its quantification has been an area of focus. mathewsopenaccess.com
Rationale for Isotopic Labeling in Pharmaceutical Sciences
Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. musechem.comacanthusresearch.com These labeled compounds are crucial in pharmaceutical research for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. musechem.commetsol.com
The primary rationale for using stable isotopes like deuterium is that they are chemically almost identical to their lighter counterparts but have a greater mass. metsol.com This mass difference allows them to be distinguished and quantified by mass spectrometry (MS). metsol.comacs.org When a deuterated version of an analyte is used as an internal standard (IS) in a bioanalytical method, it provides significant advantages. acanthusresearch.com
Key benefits of using stable isotope-labeled internal standards (SIL-IS) include:
Improved Accuracy and Precision : SIL-IS co-elute with the unlabeled analyte in chromatographic systems and experience similar ionization effects in the mass spectrometer, effectively compensating for variations during sample preparation and analysis. acanthusresearch.comwuxiapptec.com This reduces the impact of matrix effects, where other components in a biological sample like plasma can interfere with the measurement. nih.gov
Enhanced Reliability : The use of a SIL-IS leads to more reproducible and accurate results in liquid chromatography-mass spectrometry (LC-MS/MS) assays compared to using structurally related but non-isotopic internal standards. acanthusresearch.comresearchgate.net
Metabolism Studies : Labeled compounds can be used to elucidate complex metabolic pathways and identify new metabolites. acs.org
Deuterium labeling is a common choice due to cost factors and the ubiquity of hydrogen in drug molecules. acanthusresearch.comchemrxiv.org However, care must be taken to place the deuterium labels on non-exchangeable positions within the molecule to ensure their stability. acanthusresearch.com
Scope and Significance of Mebeverine Acid D5 in Academic Research
This compound is the deuterium-labeled form of mebeverine acid. chemsrc.com Its primary and most significant role in academic and clinical research is as an internal standard for the quantitative analysis of mebeverine metabolites. mathewsopenaccess.comveeprho.comrrpharmacology.ru
The development of a rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of mebeverine acid and desmethyl mebeverine acid in human plasma has been reported. mathewsopenaccess.com In this research, this compound, along with desmethyl mebeverine acid-D5, was used as the internal standard. mathewsopenaccess.comrrpharmacology.ru The use of these deuterated standards was integral to the development of a robust bioanalytical method for pharmacokinetic studies of mebeverine. mathewsopenaccess.comrrpharmacology.ru
The significance of this compound lies in its ability to ensure the accuracy and reliability of these sensitive analytical methods. veeprho.com By adding a known quantity of this compound to a plasma sample, researchers can precisely quantify the amount of the unlabeled mebeverine acid metabolite produced in the body. researchgate.netveeprho.com This is essential for accurately determining key pharmacokinetic parameters and understanding the drug's behavior in vivo.
Properties
Molecular Formula |
C16H20D5NO3 |
|---|---|
Molecular Weight |
284.41 |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Labeling of Mebeverine Acid D5
The synthesis of Mebeverine (B1676125) acid D5 involves the introduction of a deuterium-labeled ethyl group into a precursor molecule.
Precursor Compounds and Reaction Schemes
The synthesis of Mebeverine acid D5, with the chemical name 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid, requires specific precursor compounds. A common synthetic route involves the reaction of a deuterated ethyl-containing fragment with a butanoic acid derivative.
A plausible synthetic pathway could start with 4-[1-(4-methoxyphenyl)propan-2-ylamino]butanoic acid as a key intermediate. This intermediate would then be reacted with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, under suitable basic conditions to introduce the pentadeuterioethyl group onto the nitrogen atom.
Deuteration Methodologies and Strategies
The core of synthesizing this compound lies in the effective and specific incorporation of deuterium (B1214612) atoms. The primary strategy is to use a deuterated reagent during the synthesis. smolecule.com The most direct method involves the use of commercially available ethyl-d5 bromide or a similar deuterated ethylating agent. This ensures the precise placement of the five deuterium atoms on the ethyl group.
Another strategy could involve the reduction of a suitable precursor containing an acetyl group with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4), followed by further functional group transformations to yield the final product. However, the use of pre-labeled building blocks like ethyl-d5-amine (B107494) is generally more efficient and provides better control over the isotopic distribution. nih.gov
Isotopic Purity and Enrichment Assessment
Ensuring high isotopic purity is crucial for the intended applications of this compound, especially when used as an internal standard. The goal is to have a high percentage of the molecules containing exactly five deuterium atoms. Isotopic enrichment is typically assessed using high-resolution mass spectrometry. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak and its isotopic distribution, the percentage of the D5 species can be determined relative to the unlabeled (D0) and partially deuterated (D1-D4) species. For most applications, an isotopic purity of over 98% is desirable.
Characterization Techniques for Synthetic Validation
To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is employed.
Mass Spectrometry (MS) Techniques for Isotopic Confirmation
Mass spectrometry is the primary tool for confirming the isotopic labeling of this compound. vivanls.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition, including the number of deuterium atoms. For this compound (C16H20D5NO3), the expected molecular weight is approximately 284.41 g/mol . artis-standards.com
Tandem mass spectrometry (MS/MS) is also used to further confirm the location of the deuterium atoms. mathewsopenaccess.commathewsopenaccess.com By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to verify that the deuterium atoms are located on the ethyl group. For example, a characteristic fragmentation would involve the loss of the deuterated ethyl group, leading to a specific mass shift in the fragment ions compared to the non-deuterated analog. rrpharmacology.ru
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be absent or significantly reduced in intensity. The remaining signals for the aromatic, methoxy (B1213986), and butanoic acid chain protons can be assigned to confirm the core structure of the molecule. researchgate.net
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the expected number of carbon signals for the mebeverine acid backbone. The carbons of the deuterated ethyl group will show a characteristic splitting pattern (a multiplet) due to coupling with deuterium (which has a spin I=1), and their chemical shifts may be slightly different compared to the non-deuterated compound.
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the deuterated ethyl group, providing direct evidence of deuterium incorporation.
Advanced Analytical Methodologies Utilizing Mebeverine Acid D5 As an Internal Standard
Principles of Stable Isotope Internal Standard Quantitation
The gold standard for quantitative bioanalysis is the stable isotope dilution (SID) assay, a method that relies on the use of a stable isotope-labeled (SIL) compound as an internal standard (IS). oup.comnih.gov Mebeverine (B1676125) acid D5 serves as such a standard. The fundamental principle of this technique is the addition of a known quantity of the SIL IS to a sample at the very beginning of the analytical process. oup.comwikipedia.org Because the SIL IS, in this case Mebeverine acid D5, is chemically and physically almost identical to the analyte of interest (the unlabeled mebeverine acid), it experiences the same losses during sample extraction, derivatization, and injection. researchgate.net
The key difference between the analyte and the SIL IS is their mass, which allows them to be distinguished by a mass spectrometer. nih.gov By measuring the ratio of the signal from the analyte to the signal from the SIL IS, any variations in the analytical process are effectively canceled out, leading to highly accurate and precise quantification. oup.comnih.gov This approach mitigates issues like ion suppression or enhancement in the mass spectrometer's ion source, a common problem in complex biological matrices that can lead to significant quantification errors when using structural analog internal standards. researchgate.netnih.gov The use of SIL IS like this compound is particularly crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses to ensure the highest level of specificity and sensitivity. nih.govmdpi.com
Chromatographic Separation Techniques for this compound and Analytes
Chromatographic separation is a vital step in isolating the analyte and its internal standard from the complex mixture of a biological sample before detection. The choice of chromatographic technique is dependent on the physicochemical properties of the analytes and the required sensitivity and throughput of the assay.
Liquid Chromatography (LC) Method Development
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for the analysis of mebeverine metabolites. In a notable study, a rapid and sensitive HPLC-MS/MS method was developed for the simultaneous determination of mebeverine acid (MA) and desmethyl mebeverine acid (DMA) in human plasma, utilizing Mebeverine acid-D5 (MA-D5) and desmethyl mebeverine acid-D5 (DMA-D5) as internal standards. nih.gov
The sample preparation involved a straightforward protein precipitation step. nih.govup.ac.za The chromatographic separation was achieved using a gradient elution on C8 columns. nih.gov This method demonstrated a calibration range of 10–2000 ng/ml for both mebeverine acid and desmethyl mebeverine acid, showcasing its suitability for pharmacokinetic studies. nih.gov
A summary of the LC method parameters from a key study is presented below:
| Parameter | Details |
| Columns | Phenomenex Luna C8 Mercury (20 x 4.0 mm, 5 µm) and Phenomenex Luna 5u C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of acetonitrile, methanol (B129727), and formate (B1220265) buffer solution |
| Sample Preparation | Protein precipitation with methanol |
| Internal Standards | Mebeverine acid-D5 (MA-D5) and desmethyl mebeverine acid-D5 (DMA-D5) |
| Run Time | 6 minutes |
This table is based on data from Khokhlov et al. (2017/2018). nih.govup.ac.za
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. While specific UPLC methods detailing the use of this compound are not extensively published, the technique is highly relevant for this type of analysis. A validated stability-indicating UPLC method has been developed for the analysis of mebeverine hydrochloride, the parent drug of mebeverine acid. alentris.orgsynzeal.com This indicates that UPLC is a suitable and advantageous technique for separating mebeverine and its related compounds.
The higher resolution of UPLC can be particularly beneficial in separating the analyte from its deuterated internal standard, which may exhibit a slight difference in retention time. researchgate.net This separation can be important for avoiding potential isotopic cross-talk and ensuring the most accurate quantification.
Gas Chromatography (GC) Considerations
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique that has been successfully applied to the analysis of mebeverine metabolites. nih.govnih.govresearchgate.net However, GC analysis of compounds like mebeverine acid typically requires a derivatization step to increase their volatility and thermal stability. researchgate.net
In studies analyzing mebeverine metabolites in human plasma and rat liver microsomes, GC-MS was used to identify and quantify various metabolic products, including mebeverine alcohol and veratric acid. nih.govresearchgate.net For the analysis of mebeverine alcohol and desmethylmebeverine alcohol, a dual stable isotope-based GC-MS method was developed where the plasma samples were first treated with β-glucuronidase to cleave glucuronide conjugates, followed by solid-phase extraction and derivatization before GC-MS analysis. nih.gov
Key considerations for using GC to analyze mebeverine acid with this compound as an internal standard would include:
Derivatization: A suitable derivatization agent would be needed to make both the analyte and the internal standard volatile.
Thermal Stability: Ensuring that the derivatized compounds are stable at the temperatures used in the GC inlet and column.
Chromatographic Resolution: The GC column and temperature program must be optimized to provide adequate separation of the analytes from other sample components.
Mass Spectrometric Detection and Quantification
Mass spectrometry is the detection method of choice for quantitative bioanalysis due to its high selectivity and sensitivity. When coupled with chromatographic separation, it provides a robust platform for the accurate measurement of drug metabolites.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) has become an indispensable tool in drug metabolism and pharmacokinetic studies. longdom.org It offers a high degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for a particular compound. nih.gov This technique, often referred to as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences from the biological matrix. longdom.org
In the context of mebeverine acid analysis, a validated HPLC-MS/MS method employed a Heated-ESI (Electrospray Ionization) source and detection in the negative ion mode. mdpi.com The specific MRM transitions for the analytes and their deuterated internal standards were selected to ensure unambiguous identification and quantification.
The table below summarizes the mass spectrometric parameters used in a published method for the quantification of mebeverine acid and a related metabolite using their D5-labeled internal standards.
| Compound | MRM Transition (m/z) |
| Mebeverine acid (MA) | 280 → 121 |
| Mebeverine acid-D5 (MA-D5) | 285 → 121 |
| Desmethyl mebeverine acid (DMA) | 266.2 → 107 |
| Desmethyl mebeverine acid-D5 (DMA-D5) | 271 → 107 |
This table is based on data from Khokhlov et al. (2017/2018). mdpi.comup.ac.za
This MS/MS approach, combined with the use of this compound as an internal standard, provides a robust, accurate, and precise method for quantifying mebeverine acid in biological samples, which is essential for detailed pharmacokinetic assessments. mdpi.com
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Optimization
Selected Reaction Monitoring (SRM) and its evolution, Multiple Reaction Monitoring (MRM), are powerful mass spectrometry techniques that provide high selectivity and sensitivity for quantitative analysis. wikipedia.orgcuni.cz These methods involve the selection of a specific precursor ion and one or more of its fragment ions, creating a "transition" that is unique to the analyte of interest. cuni.cz This specificity is critical for distinguishing the analyte from other components in a complex matrix like plasma. researchgate.net
In the analysis of mebeverine acid and its metabolites, MRM is the technique of choice. For mebeverine acid (MA), a common transition monitored is m/z 280 → 121. mathewsopenaccess.comrrpharmacology.ru For its deuterated internal standard, this compound (MA-D5), the corresponding transition is m/z 285 → 121. mathewsopenaccess.comrrpharmacology.ru The use of a stable isotope-labeled internal standard like this compound is advantageous because it co-elutes with the analyte and experiences similar ionization and fragmentation, correcting for variations in sample preparation and instrument response. veeprho.com
Optimization of MRM parameters is essential to maximize the signal intensity and, therefore, the sensitivity of the assay. nih.gov This involves fine-tuning instrumental settings such as collision energy and cone voltage for each specific precursor-to-product ion transition. nih.gov For instance, in a study quantifying mebeverine metabolites, detection was performed in negative ion mode using a Heated-ESI ion source to achieve optimal sensitivity. mathewsopenaccess.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Mebeverine Acid (MA) | 280 | 121 | mathewsopenaccess.comrrpharmacology.ru |
| This compound (MA-D5) | 285 | 121 | mathewsopenaccess.comrrpharmacology.ru |
| Desmethyl Mebeverine Acid (DMA) | 266.2 | 107 | mathewsopenaccess.com |
| Desmethyl this compound (DMA-D5) | 271 | 107 | mathewsopenaccess.com |
This table presents typical MRM transitions used for the quantification of mebeverine acid and its related compounds.
High-Resolution Mass Spectrometry (HRMS) in Quantitative Analysis
While triple quadrupole instruments operating in MRM mode are the workhorses for targeted quantification, high-resolution mass spectrometry (HRMS) offers an alternative and complementary approach. researchgate.net HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which can be used to enhance selectivity, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. kcl.ac.uk Although specific applications of HRMS for the quantitative analysis of mebeverine acid using this compound are not extensively detailed in the provided search results, the principles of HRMS suggest it would be a valuable tool for this purpose, offering increased confidence in analyte identification and quantification.
Method Validation Parameters and Scientific Rigor
The validation of an analytical method is paramount to ensure its reliability and reproducibility for its intended purpose. frontiersin.org Regulatory bodies like the FDA provide guidelines for bioanalytical method validation, which encompass a range of parameters to be assessed. frontiersin.org
Specificity and Selectivity Studies
Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. In the context of mebeverine acid analysis, this is typically demonstrated by analyzing blank matrix samples (e.g., plasma from individuals not administered the drug) to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. mathewsopenaccess.com Chromatograms from such studies show clear separation and no interference, confirming the method's selectivity. mathewsopenaccess.com
Analytical Sensitivity and Limit of Quantification (LOQ) Determination
The analytical sensitivity of a method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov For the analysis of mebeverine acid and its metabolite desmethyl mebeverine acid, a reported LLOQ is 10 ng/mL in human plasma. mathewsopenaccess.commathewsopenaccess.com Another study reported an LLOQ of 1.0 µg/ml. nih.govresearchgate.net The determination of the LLOQ is crucial for pharmacokinetic studies where low concentrations of the drug and its metabolites may need to be measured.
Precision and Accuracy Assessment in Non-Biological Matrices
While the provided results focus on biological matrices like plasma, the principles of precision and accuracy assessment are universal. Precision refers to the closeness of repeated measurements, often expressed as the coefficient of variation (CV), while accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. mathewsopenaccess.com For bioanalytical methods, acceptance criteria for precision are typically a CV of less than 15% (20% at the LLOQ), and for accuracy, the mean value should be within 85% to 115% of the nominal concentration (80% to 120% at the LLOQ). mathewsopenaccess.com These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range. mathewsopenaccess.com
| Parameter | Acceptance Criteria (LLOQ) | Acceptance Criteria (Other Concentrations) | Reference |
| Precision (CV) | < 20% | < 15% | mathewsopenaccess.com |
| Accuracy | 80% to 120% | 85% to 115% | mathewsopenaccess.com |
This table outlines the typical acceptance criteria for precision and accuracy in bioanalytical method validation.
Linearity and Calibration Range Establishment
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This range is known as the calibration range. To establish linearity, a calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the nominal concentration of the calibration standards. mathewsopenaccess.com For mebeverine acid, a linear calibration range of 10 ng/mL to 2000 ng/mL has been established, with a correlation coefficient (r) greater than 0.99, indicating a strong linear relationship. mathewsopenaccess.commathewsopenaccess.com Another study showed linearity in the range of 1-100 µg/ml with an r2 > 0.999. nih.govresearchgate.net
| Parameter | Value | Reference |
| Calibration Range | 10 - 2000 ng/mL | mathewsopenaccess.commathewsopenaccess.com |
| Correlation Coefficient (r) | > 0.99 | mathewsopenaccess.commathewsopenaccess.com |
| Calibration Range | 1 - 100 µg/ml | nih.govresearchgate.net |
| Correlation Coefficient (r2) | > 0.999 | nih.govresearchgate.net |
This table summarizes the reported linearity and calibration range for the analysis of mebeverine acid.
Stability of this compound in Analytical Solutions and Matrices
The reliability of quantitative bioanalytical methods heavily relies on the stability of the analyte and the internal standard in the tested solutions and biological matrices under various storage and handling conditions. For this compound, its role as an internal standard in the quantification of mebeverine metabolites necessitates a thorough understanding of its stability profile. This section details the stability of this compound in analytical solutions and biological matrices, drawing upon findings from method validation studies.
In a comprehensive HPLC-MS/MS method developed for the simultaneous determination of mebeverine acid (MA) and desmethyl mebeverine acid (DMA) in human plasma, this compound was employed as an internal standard. mathewsopenaccess.commathewsopenaccess.com The validation of this method was conducted in accordance with the European Medicines Agency (EMEA) and Food and Drug Administration (FDA) guidelines, which includes a rigorous evaluation of the stability of the analytes and the internal standard. mathewsopenaccess.com The stability of the internal standard is paramount to ensure the accuracy and precision of the analytical method. The successful validation and application of this method for a pharmacokinetic study implicitly confirm the stability of this compound throughout the sample preparation and analysis process. mathewsopenaccess.commathewsopenaccess.com
The stability of the non-deuterated analytes, mebeverine acid and desmethyl mebeverine acid, was explicitly evaluated in human plasma under various conditions, including short-term (bench-top), long-term, and freeze-thaw cycles. mathewsopenaccess.commathewsopenaccess.com Given that this compound was the internal standard in this validated assay, its stability is expected to be comparable to or greater than that of the non-deuterated mebeverine acid under the same conditions to ensure reliable quantification. The stability data for mebeverine acid is presented in the table below.
Table 1: Stability of Mebeverine Acid in Human Plasma
| Stability Test | Storage Conditions | Concentration (ng/mL) | Mean (n=6) | CV (%) | Accuracy (%) |
|---|---|---|---|---|---|
| Short-Term Stability | 24 hours at room temperature | 30 | 32.3 | 2.87 | 107.7 |
| 1600 | 1705 | 2.11 | 106.6 | ||
| Long-Term Stability | 28 days at -20°C | 30 | 34.0 | 1.13 | 113.3 |
| 1600 | 1720 | 1.54 | 107.5 | ||
| 98 days at -20°C | 30 | 33.6 | 3.54 | 112.0 | |
| 1600 | 1715 | 2.98 | 107.2 | ||
| Freeze-Thaw Stability | 3 cycles | 30 | 33.7 | 2.09 | 112.3 |
| 1600 | 1725 | 2.45 | 107.8 |
Data derived from a study where this compound was used as the internal standard. mathewsopenaccess.com
Regarding the stability of this compound in analytical stock solutions, specific storage conditions have been recommended to maintain its integrity. For the hydrochloride salt of this compound, stock solutions are reported to be stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. medchemexpress.commedchemexpress.com These conditions are crucial for laboratories to ensure the long-term viability and accuracy of the internal standard for use in multiple analytical runs.
Application of Mebeverine Acid D5 in Preclinical Metabolic Pathway Elucidation
Investigation of Mebeverine (B1676125) and Metabolite Biotransformation Pathways
Mebeverine, an ester of veratric acid and mebeverine alcohol, undergoes rapid and extensive metabolism following administration. oup.commathewsopenaccess.com The initial and primary metabolic step is the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes, which cleaves the molecule into its two constituent parts: mebeverine alcohol (MB-OH) and veratric acid. oup.comnih.gov Due to this rapid conversion, the parent mebeverine drug is seldom detected in blood or urine. oup.com
Following this initial hydrolysis, both moieties undergo further biotransformation. The veratric acid portion can be metabolized through O-demethylation to form vanillic acid and isovanillic acid, which can be further demethylated to protocatechuic acid. nih.govnih.gov The alcohol moiety is also subject to extensive metabolism, including oxidation to form mebeverine acid (MAC), and N-dealkylation, leading to a variety of subsequent products. oup.comnih.gov
Research has identified mebeverine acid (MAC) and desmethylmebeverine acid (DMAC) as major metabolites found in human plasma. mathewsopenaccess.comwada-ama.orgresearchgate.net The elucidation of these complex, overlapping pathways relies heavily on robust analytical methods. nih.gov The use of Mebeverine acid D5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for accurately quantifying the formation of mebeverine acid, thereby helping to map the metabolic fate of the parent drug. mathewsopenaccess.comrrpharmacology.ru
In Vitro Metabolic Studies Using Microsomal and Cellular Systems
In vitro systems, such as liver microsomes and cultured hepatocytes, are indispensable tools in preclinical drug development for predicting the metabolic pathways of a xenobiotic in humans. nih.gov These systems contain the primary enzymes responsible for drug metabolism and allow for controlled experimental conditions.
The metabolic reactions of O-demethylation and ring hydroxylation observed in mebeverine's biotransformation are characteristic of Phase I metabolism, which is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies utilizing rat liver microsomes have been instrumental in identifying the various Phase I metabolites of mebeverine, confirming pathways such as O-demethylation, N-deethylation, and hydroxylation. nih.govresearchgate.net
In these kinetic studies, the non-labeled mebeverine or its primary metabolites are incubated with microsomes that contain active CYP enzymes. To accurately measure the rate of formation of metabolites like mebeverine acid, a known quantity of this compound is added to the sample during analysis. rrpharmacology.ru Because the deuterated standard has nearly identical chemical properties but a different mass, it can be distinguished by a mass spectrometer, allowing for precise quantification of the non-labeled metabolite produced by the enzymes. researchgate.net This technique is essential for determining key kinetic parameters (e.g., Kₘ and Vₘₐₓ) and for identifying which specific CYP isozymes are responsible for mebeverine's metabolism.
| Parameter | Description | Role of this compound |
| Substrate | Mebeverine or primary metabolites (e.g., Mebeverine Alcohol) | Not directly involved in the reaction. |
| Enzyme Source | Liver Microsomes (e.g., Human, Rat) | Not applicable. |
| Incubation | Substrate is incubated with microsomes and necessary cofactors (e.g., NADPH). | Not applicable. |
| Sample Quenching | The reaction is stopped at various time points. | Added after quenching. |
| Analysis (LC-MS/MS) | The amount of Mebeverine Acid formed is measured. | Serves as an internal standard for accurate quantification of the enzymatically produced Mebeverine Acid. |
| Kinetic Parameters | Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) are calculated. | Ensures the accuracy of the concentration data used for kinetic calculations. |
Table 1: Conceptual Workflow of a CYP450 Enzyme Kinetic Study. This table outlines the typical steps in an in vitro metabolism study using liver microsomes to determine the kinetic parameters of mebeverine acid formation. This compound is introduced during the analytical phase to ensure precise measurement of the metabolite.
Following Phase I oxidative metabolism, many drug metabolites are conjugated with endogenous molecules in Phase II reactions to increase their water solubility and facilitate excretion. Studies have shown that mebeverine metabolites are excreted in urine, largely as conjugates. nih.govnih.gov Specifically, a glucuronide conjugate of desmethylmebeverine acid (DMAC-Glu) has been identified, and it is known that metabolites with hydroxyl groups are often conjugated. nih.govresearchgate.net Furthermore, plasma samples treated with β-glucuronidase, an enzyme that cleaves glucuronide bonds, showed an increase in the concentration of mebeverine metabolites, confirming that conjugation is a significant pathway. nih.gov
Hepatocytes, which contain both Phase I and Phase II enzymes, are particularly useful for studying these conjugation pathways. In such experiments, this compound and other deuterated standards are used to quantify the concentrations of the primary metabolites before and after enzymatic treatment, allowing researchers to determine the extent of glucuronidation and sulfation.
Cytochrome P450 Enzyme Kinetics and Inhibition Studies
Preclinical Animal Model Studies for Metabolite Identification and Profiling
Preclinical studies in animal models are a critical step to understand how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in a complex living system. researchgate.net
The use of deuterium-labeled compounds is a powerful technique for tracing the metabolic fate of a drug in vivo. aquigenbio.comnih.gov When a deuterated version of a drug is administered to an animal, its metabolites can be unequivocally identified in complex biological matrices such as blood, urine, and tissues using mass spectrometry. semanticscholar.orgacs.org The deuterium (B1214612) atoms act as a stable isotopic label, creating a unique mass signature that distinguishes drug-related material from endogenous compounds. smolecule.com
While this compound is primarily used as an analytical standard, the principle of deuterium labeling is central to metabolic tracking. veeprho.comsmolecule.com In a typical study, a deuterated version of the parent drug, mebeverine, would be administered. Then, by analyzing samples of plasma or excreta, researchers can identify all metabolites based on their specific mass shift. This compound would then be used as an internal standard during the quantification phase of this analysis to ensure the data on metabolite concentrations are highly accurate. mathewsopenaccess.comrrpharmacology.ru
Significant differences in drug metabolism can exist between preclinical animal species (e.g., rats, dogs) and humans. nih.gov For instance, the hydrolysis of mebeverine in rat plasma was only partially inhibited by an esterase inhibitor, whereas it was completely blocked in human plasma, indicating species-specific differences in the enzymes involved. nih.gov Understanding these differences is crucial for selecting the appropriate animal model to predict human pharmacokinetics.
Deuterated tracers are invaluable in these comparative studies. By using a stable isotope-labeled version of the drug, researchers can confidently identify and compare the metabolic profiles across different species. This approach ensures that the metabolites being compared are indeed from the administered drug and allows for precise quantification. For example, studies on the drug trimebutine (B1183) utilized a deuterium-labeled metabolite to successfully delineate the differences in its metabolic pathways between rats and dogs. core.ac.uk A similar strategy, employing deuterated standards like this compound for quantification, allows for a rigorous comparison of mebeverine metabolism, helping to build a more complete picture of its likely biotransformation in humans.
| Metabolite | Metabolic Reaction | Biological Matrix (Human) | Reference |
| Veratric Acid | Ester Hydrolysis | Plasma, Urine | oup.com, nih.gov |
| Mebeverine Alcohol (MB-OH) | Ester Hydrolysis | Plasma | oup.com, nih.gov |
| Mebeverine Acid (MAC) | Oxidation of MB-OH | Plasma, Urine | mathewsopenaccess.com, wada-ama.org |
| Desmethylmebeverine Acid (DMAC) | N-Demethylation & Oxidation | Plasma | mathewsopenaccess.com, researchgate.net |
| Vanillic Acid | O-Demethylation of Veratric Acid | Urine | nih.gov |
| Isovanillic Acid | O-Demethylation of Veratric Acid | Urine | nih.gov |
| Protocatechuic Acid | O-Bisdemethylation of Veratric Acid | Urine | nih.gov, nih.gov |
| DMAC Glucuronide | Glucuronidation of DMAC | Plasma | researchgate.net |
Table 2: Major Metabolites of Mebeverine. This table summarizes the key metabolites of mebeverine identified in human biological fluids. The accurate quantification of these compounds in preclinical studies is facilitated by the use of stable isotope-labeled internal standards like this compound.
Tracking Deuterium-Labeled Metabolites in Animal Tissues and Excreta
Mechanisms of O-Demethylation and Other Biotransformations
The metabolic journey of mebeverine, a musculotropic antispasmodic agent, is complex and involves several key biotransformation reactions. This compound, as a stable isotope-labeled analog of the primary active metabolite Mebeverine acid, serves as a critical tool in elucidating these pathways in preclinical research. medchemexpress.comchemsrc.com Its deuterium labeling allows for precise tracking and quantification of metabolites via mass spectrometry, providing detailed insights into the metabolic fate of the parent drug. smolecule.commathewsopenaccess.commathewsopenaccess.com
The biotransformation of mebeverine is initiated by a rapid and extensive first-pass metabolism. mathewsopenaccess.com The primary and most significant initial step is the enzymatic hydrolysis of the ester linkage in the mebeverine molecule. mathewsopenaccess.comresearchgate.netnih.govnih.gov This reaction is catalyzed by esterases and cleaves mebeverine into two principal moieties: mebeverine alcohol and veratric acid (3,4-dimethoxybenzoic acid). mathewsopenaccess.commathewsopenaccess.comnih.govnih.gov Following this initial hydrolysis, these metabolites undergo further extensive biotransformations, primarily through O-demethylation, but also via other pathways such as oxidation and conjugation. researchgate.netcaymanchem.com
O-demethylation is a crucial secondary metabolic pathway for both the alcohol and acid moieties of mebeverine. nih.gov For the acid portion, veratric acid is O-demethylated to form vanillic acid and isovanillic acid. nih.gov Research has shown that this O-demethylation occurs selectively at the p-methoxyl function. researchgate.net These compounds can then undergo another O-demethylation step to produce protocatechuic acid. nih.gov The alcohol moiety is also subject to O-demethylation, resulting in the formation of 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol. nih.gov One of the key metabolites resulting from this cascade is O-desmethyl mebeverine acid, which is formed through hydrolysis followed by oxidation and demethylation. caymanchem.com
Enzymatic studies have identified other significant biotransformation reactions in addition to O-demethylation. These include N-demethylation and aromatic hydroxylation of mebeverine alcohol and veratric acid. researchgate.net Furthermore, a significant portion of the metabolites are not excreted in their free form but as conjugates. nih.gov For instance, desmethyl mebeverine acid, which possesses a phenolic hydroxyl group, is known to form phenolic glucuronides before excretion. researchgate.net
The table below summarizes the key biotransformation reactions involved in the metabolism of mebeverine as elucidated in preclinical studies.
| Reaction Type | Parent Molecule | Resulting Metabolite(s) | Description |
| Ester Hydrolysis | Mebeverine | Mebeverine alcohol, Veratric acid | The initial and rapid cleavage of the ester bond by esterase enzymes. mathewsopenaccess.comresearchgate.netnih.gov |
| O-Demethylation | Veratric acid | Vanillic acid, Isovanillic acid | Removal of a methyl group from the methoxy (B1213986) functional groups of the acid moiety. nih.gov |
| O-Demethylation | Vanillic acid, Isovanillic acid | Protocatechuic acid | Further demethylation of the intermediate acid metabolites. nih.gov |
| O-Demethylation | Mebeverine alcohol | 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol | Demethylation of the alcohol moiety. nih.gov |
| Oxidation & Demethylation | Mebeverine (via hydrolysis) | O-desmethyl mebeverine acid | A multi-step process leading to a key demethylated acid metabolite. caymanchem.com |
| Aromatic Hydroxylation | Mebeverine alcohol, Veratric acid | Hydroxylated derivatives | Addition of a hydroxyl group to the aromatic rings. researchgate.net |
| N-Demethylation | Mebeverine alcohol | N-demethylated derivatives | Removal of a methyl group from the nitrogen atom. researchgate.net |
| Conjugation | Desmethyl mebeverine acid | Phenolic glucuronides | Attachment of glucuronic acid to facilitate excretion. researchgate.net |
The following table lists the primary metabolites of mebeverine identified through these biotransformation pathways.
| Identified Metabolite | Metabolic Pathway |
| Mebeverine acid | Hydrolysis and subsequent oxidation |
| Mebeverine alcohol | Ester Hydrolysis |
| Veratric acid | Ester Hydrolysis |
| O-desmethyl mebeverine acid | O-Demethylation, Oxidation |
| Vanillic acid | O-Demethylation |
| Isovanillic acid | O-Demethylation |
| Protocatechuic acid | O-Demethylation |
| 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol | O-Demethylation |
| Phenolic glucuronides | Conjugation |
Role of Mebeverine Acid D5 in Preclinical Pharmacokinetic Research
Design and Execution of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In the realm of preclinical drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is fundamental. For a drug like mebeverine (B1676125), which undergoes rapid and extensive first-pass metabolism, accurately characterizing its ADME profile presents significant challenges. researchgate.net Preclinical studies in animal models, such as rats and dogs, are designed to investigate these processes. researchgate.netnih.gov
The design of these studies often involves administering mebeverine to the animal models and collecting biological samples, such as plasma, over a specific time course. nih.govmdpi.com To ensure the precision and accuracy of the data derived from these samples, a robust bioanalytical method is paramount. This is where Mebeverine acid D5 plays a pivotal role. It is introduced into the biological samples during the preparation process as an internal standard. mathewsopenaccess.comrrpharmacology.ru
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. oup.com It compensates for potential variability during sample extraction, handling, and analysis, thereby ensuring the reliability of the pharmacokinetic data generated.
Quantification of Mebeverine Metabolites in Preclinical Biological Samples
Mebeverine is extensively metabolized in the body, primarily through hydrolysis by esterases, to mebeverine acid and mebeverine alcohol. mathewsopenaccess.com Mebeverine acid can be further metabolized to desmethyl mebeverine acid. mathewsopenaccess.commathewsopenaccess.com Given that the parent drug, mebeverine, is often found in very low or even undetectable concentrations in plasma after oral administration, the focus of pharmacokinetic studies frequently shifts to its major metabolites. researchgate.net
The quantification of these metabolites in preclinical biological samples, such as rat or dog plasma, is predominantly accomplished using LC-MS/MS. nih.govrrpharmacology.ru In these methods, this compound is added to the plasma samples, along with the plasma from the study animals. mathewsopenaccess.comrrpharmacology.ru Following sample preparation, typically involving protein precipitation, the extract is injected into the LC-MS/MS system. mathewsopenaccess.comrrpharmacology.ru
The mass spectrometer is set to monitor specific mass transitions for mebeverine acid and this compound. The response of the analyte (mebeverine acid) is normalized to the response of the internal standard (this compound), which allows for precise quantification. A rapid and sensitive HPLC-MS/MS method has been developed for the simultaneous determination of mebeverine acid and desmethyl mebeverine acid in plasma, utilizing this compound and desmethyl this compound as internal standards. mathewsopenaccess.commathewsopenaccess.com
Below is an interactive data table summarizing typical mass spectrometric parameters used for the quantification of mebeverine acid using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mebeverine Acid | Varies by adduct | Varies | Positive ESI |
| This compound | Varies by adduct | Varies | Positive ESI |
ESI: Electrospray Ionization. The exact m/z values can vary based on the specific adducts formed and the instrument used.
Assessment of Metabolic Clearance and Distribution in Animal Models
By enabling the accurate quantification of mebeverine metabolites over time in animal models, the use of this compound is instrumental in determining key pharmacokinetic parameters such as metabolic clearance and volume of distribution. nih.gov
Metabolic Clearance: This parameter describes the rate at which a drug is removed from the body via metabolism. In preclinical studies with mebeverine, the clearance is primarily hepatic. nih.gov The concentration-time data for mebeverine metabolites, obtained using methods with this compound, are used to calculate the area under the curve (AUC). Clearance is then determined by dividing the administered dose by the AUC.
Volume of Distribution: This parameter reflects the extent to which a drug distributes into the body tissues compared to the plasma. While direct measurement of mebeverine distribution can be challenging due to its rapid metabolism, analysis of metabolite concentrations in various tissues can provide insights into the distribution of the parent drug.
The following table presents hypothetical pharmacokinetic parameters for a mebeverine metabolite in an animal model, derived from data obtained using a bioanalytical method with a deuterated internal standard.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 679 | ng/mL |
| Tmax (Time to Cmax) | 2.92 | hours |
| AUC (Area Under the Curve) | 4552 | ng·h/mL |
| t½ (Half-life) | 5-6 | hours |
These values are illustrative and based on reported data for mebeverine metabolites. mathewsopenaccess.com
Isotope Effects in Preclinical Pharmacokinetics (if observed and studied)
A key consideration when using deuterated compounds in pharmacokinetic studies is the potential for kinetic isotope effects (KIE). researchgate.netwikipedia.org A KIE occurs when the replacement of an atom with its heavier isotope alters the rate of a chemical reaction, particularly if the bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.orgportico.org
In the context of this compound, the deuterium (B1214612) atoms are strategically placed on a part of the molecule that is not typically involved in metabolic transformations. medchemexpress.com This is a deliberate choice to minimize or avoid any significant KIE that could alter the pharmacokinetic behavior of the internal standard relative to the analyte. researchgate.net The goal is for the deuterated standard to behave identically to the native compound during extraction and ionization, but be distinguishable by the mass spectrometer. oup.com
While the study of KIEs is a field of interest in drug development, sometimes with the goal of intentionally slowing metabolism, for the application of this compound as an internal standard, the absence of an isotope effect on its clearance is the desired outcome. portico.orgnih.gov If the deuteration were to slow the (already minimal) metabolism of mebeverine acid, it would not accurately reflect the behavior of the non-deuterated analyte, leading to quantification errors. There is no significant evidence in the reviewed literature to suggest that this compound exhibits a notable kinetic isotope effect in its role as an internal standard for mebeverine pharmacokinetic studies.
Mebeverine Acid D5 in Drug Discovery and Development Research Paradigms
Contribution to Understanding Drug-Metabolite Relationships
The use of deuterated standards, such as Mebeverine (B1676125) acid D5 and desmethyl Mebeverine acid D5, is crucial for the accurate measurement of these metabolites in plasma. rrpharmacology.ru In a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed to quantify Mebeverine metabolites, a methanol (B129727) solution containing this compound and desmethyl this compound was added to plasma samples. mathewsopenaccess.comrrpharmacology.ru This process, known as protein precipitation, allows for the separation and subsequent analysis of the metabolites. mathewsopenaccess.com The stable isotope-labeled internal standards ensure the reliability and accuracy of the quantification by correcting for any variability during sample preparation and analysis. veeprho.com
By enabling precise tracking and quantification, this compound helps researchers to:
Elucidate the metabolic pathways of Mebeverine.
Determine the rate and extent of metabolite formation.
Investigate potential inter-individual variability in metabolism.
This detailed understanding of the drug-metabolite relationship is essential for optimizing drug efficacy and safety.
Strategies for Designing Compounds with Predictable Metabolic Profiles
Insights gained from metabolic studies using tools like this compound can inform the design of new chemical entities with more predictable and desirable metabolic profiles. smolecule.com Deuteration has gained attention for its potential to influence the pharmacokinetic and metabolic characteristics of drugs. medchemexpress.com By strategically replacing hydrogen with deuterium (B1214612) at sites of metabolic attack, medicinal chemists can potentially slow down the rate of metabolism. This "metabolic switching" can lead to:
Improved Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug may reach systemic circulation.
Longer Half-Life: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.
Reduced Formation of Reactive Metabolites: In some cases, metabolism can lead to the formation of toxic byproducts. Deuteration can help to minimize the formation of such metabolites.
The knowledge of Mebeverine's metabolic fate, clarified by using this compound, allows researchers to identify the specific chemical bonds that are most susceptible to enzymatic cleavage. This information is invaluable for designing next-generation antispasmodic agents with enhanced properties.
Preclinical Toxicology Research Applications of Deuterated Metabolites
The use of deuterium-labeled compounds extends into the critical area of preclinical toxicology. Understanding the safety profile of a drug's metabolites is as important as understanding the parent drug itself.
Investigating Metabolite Fate and Potential Accumulation in Research Models
Deuterium's non-radioactive nature makes it an ideal tracer for in vivo studies in animal models. nih.gov Techniques like deuterium metabolic imaging (DMI) have emerged as powerful methods for non-invasively mapping biochemical processes. mdpi.commdpi.comdntb.gov.ua While DMI has been more extensively applied to study the metabolism of substances like glucose, the principles can be extended to track the fate of deuterated drug metabolites. nih.govmdpi.comweizmann.ac.il
By administering a deuterated drug to research models, scientists can use imaging techniques such as magnetic resonance spectroscopy (MRS) to follow the distribution and accumulation of its deuterated metabolites in various tissues and organs over time. mdpi.comweizmann.ac.il This allows for the investigation of:
Tissue-Specific Accumulation: Identifying organs where a metabolite may concentrate, which could be potential sites of toxicity.
Routes of Elimination: Determining how the metabolite is cleared from the body.
Metabolic Hotspots: Pinpointing areas of high metabolic activity.
This ability to visualize the fate of metabolites in a living organism provides crucial data for assessing potential safety risks before a drug candidate moves into human trials.
Role in Non-Clinical Safety Assessment Methodologies
In non-clinical safety assessments, this compound serves as a critical analytical tool. smolecule.com Its use as an internal standard in bioanalytical methods ensures the accurate quantification of Mebeverine acid concentrations in toxicology studies. veeprho.comveeprho.com This precise measurement is essential for establishing a clear relationship between the exposure level of the metabolite and any observed toxicological effects.
The reliable data generated through these methods contribute to:
Defining No-Observed-Adverse-Effect Levels (NOAELs): The highest dose at which no adverse effects are observed.
Characterizing Dose-Response Relationships: Understanding how the magnitude of a toxic effect changes with the dose of the metabolite.
Informing Human Risk Assessment: Extrapolating the findings from animal studies to predict potential risks in humans.
By providing the means for accurate exposure assessment, deuterated metabolites like this compound play a fundamental role in the rigorous safety evaluation of new drug candidates.
Emerging Research Perspectives and Future Directions
Advancements in Deuterated Compound Synthesis and Application
The synthesis of deuterated compounds, such as Mebeverine (B1676125) acid D5, has seen significant advancements, moving beyond traditional methods to more sophisticated and site-selective techniques. researchgate.net Historically, the incorporation of deuterium (B1214612) involved straightforward hydrogen-deuterium exchange reactions. resolvemass.ca However, recent progress has introduced a variety of powerful methods, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net These modern approaches, often catalyzed by transition metals or driven by photoredox catalysis, allow for the precise placement of deuterium atoms within a molecule. researchgate.net Such precision is crucial as it can significantly influence the pharmacokinetic and toxicological profiles of drug molecules, potentially enhancing their therapeutic efficacy. researchgate.net
The primary application of deuterated compounds like Mebeverine acid D5 lies in their use as internal standards for analytical and pharmacokinetic research. veeprho.com The replacement of hydrogen with deuterium, a stable and heavier isotope, results in a compound that is chemically similar to its non-deuterated counterpart but can be distinguished by mass spectrometry. xmu.edu.cn This property is invaluable in drug metabolism and pharmacokinetic (DMPK) studies, where it allows for the accurate quantification of the drug and its metabolites in biological samples. symeres.comnih.gov The use of deuterated standards helps to overcome analytical challenges such as ion suppression and chromatographic co-elutions, leading to more reliable and reproducible data. nih.gov
Recent trends also highlight the growing interest in "de novo deuteration," where deuterium is incorporated into new drug candidates at an early stage of development to improve their metabolic stability and safety profiles. nih.gov This proactive approach contrasts with the earlier "deuterium switch" strategy, which focused on creating deuterated versions of existing drugs. nih.gov The success of deucravacitinib, a de novo deuterated drug approved by the FDA, underscores the potential of this strategy. nih.gov
| Synthetic Method | Description | Key Features |
| Hydrogen Isotope Exchange (HIE) | Involves the exchange of hydrogen atoms with deuterium atoms, often using a deuterium source like D2O. researchgate.netresolvemass.ca | Can be catalyzed by acids, bases, or transition metals. researchgate.net |
| Reductive Deuteration | The addition of deuterium across a double or triple bond. researchgate.net | Often utilizes deuterium gas and a metal catalyst. resolvemass.ca |
| Dehalogenative Deuteration | The replacement of a halogen atom with a deuterium atom. researchgate.net | Can be achieved electrochemically, avoiding toxic reagents. xmu.edu.cn |
Integration of this compound Research with Systems Biology Approaches
The integration of research on deuterated compounds like this compound with systems biology offers a powerful approach to understanding the broader physiological effects of a drug and its metabolites. Systems biology aims to understand complex biological systems by studying the interactions between various components, such as genes, proteins, and metabolites. By using this compound as a tracer, researchers can map the metabolic fate of mebeverine with high precision. smolecule.com
This detailed metabolic information can then be integrated into systems biology models to elucidate how the drug and its metabolites influence various biological pathways. For instance, by tracking the distribution and elimination of this compound, researchers can gain insights into the expression and activity of drug-metabolizing enzymes and transporters. nih.gov This information is crucial for understanding drug-drug interactions and inter-individual variability in drug response.
Furthermore, combining stable isotope labeling with "omics" technologies, such as metabolomics and proteomics, can provide a more comprehensive picture of a drug's mechanism of action and potential off-target effects. symeres.com For example, quantitative metabolomics studies using this compound can reveal changes in the levels of endogenous metabolites in response to the drug, potentially identifying novel biomarkers of efficacy or toxicity.
Novel Analytical Methodologies for Deuterated Analogs
The increasing use of deuterated compounds has spurred the development of novel analytical methodologies for their detection and quantification. While mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) remains the cornerstone for analyzing deuterated analogs, advancements in MS technology have significantly enhanced sensitivity and resolution. nih.gov Techniques like high-resolution mass spectrometry (HRMS) are particularly valuable for distinguishing between the deuterated compound and its non-deuterated counterpart and for identifying and characterizing metabolites. xmu.edu.cn
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in conjunction with stable isotope labeling. acs.org NMR can provide detailed structural information and is instrumental in confirming the site and extent of deuteration within a molecule. symeres.com
A significant challenge in the analysis of deuterated compounds is the potential for chromatographic separation from their non-deuterated counterparts, known as the isotope effect. This requires the development of robust chromatographic methods that can either resolve or co-elute the labeled and unlabeled species as needed for the specific application. The introduction of deuterated therapeutics also necessitates the development of new analytical methods for forensic toxicology to avoid potential interferences and ensure accurate identification. oup.com
| Analytical Technique | Application for Deuterated Analogs | Advantages |
| LC-MS/MS | Quantitative analysis of deuterated compounds and their metabolites in biological matrices. nih.gov | High sensitivity and selectivity. nih.gov |
| HRMS | Accurate mass measurements for structural elucidation and differentiation from unlabeled compounds. xmu.edu.cn | Provides high resolution and mass accuracy. |
| NMR Spectroscopy | Structural characterization and determination of the position and degree of deuteration. symeres.comacs.org | Provides detailed structural information. |
Broader Implications for Isotope-Labeled Compounds in Drug Metabolism Research
The use of isotope-labeled compounds, particularly those labeled with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become an indispensable tool in drug metabolism research. symeres.com These compounds serve as tracers, allowing scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. nih.govacs.org The insights gained from these studies are critical for understanding a drug's efficacy, safety, and potential for drug-drug interactions.
One of the key advantages of using stable isotope-labeled compounds is the kinetic isotope effect (KIE). symeres.com The replacement of a hydrogen atom with a heavier deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of that carbon-hydrogen bond. nih.gov This phenomenon can be strategically exploited to improve a drug's metabolic stability, reduce the formation of toxic metabolites, and enhance its pharmacokinetic profile. nih.gov
Isotope-labeled compounds are also crucial for elucidating complex metabolic pathways and identifying reactive metabolites, which can be responsible for drug-induced toxicity. nih.gov By using a mixture of a deuterated and non-deuterated drug, researchers can use mass spectrometry to identify drug-related material in circulation, a technique often referred to as "metabolite-in-the-middle" or "soft spot" analysis.
Unexplored Metabolic Pathways or Applications of this compound
While the primary metabolic pathway of mebeverine involves hydrolysis to mebeverine alcohol and veratric acid, followed by further metabolism of these moieties, there may be unexplored or minor metabolic pathways that could be investigated using this compound. researchgate.netnih.gov The high sensitivity of modern analytical techniques may allow for the detection and characterization of previously unidentified metabolites.
For instance, studies on the metabolism of veratric acid, one of the main metabolites of mebeverine, have identified further O-demethylation and conjugation products. nih.govresearchgate.net It is conceivable that the mebeverine alcohol moiety also undergoes more extensive metabolism than currently documented. The use of this compound could facilitate the identification of these minor metabolites by providing a distinct isotopic signature that allows them to be distinguished from endogenous compounds.
Q & A
Q. What are the primary applications of Mebeverine Acid D5 in analytical and pharmacokinetic research?
this compound is primarily used as a deuterium-labeled internal standard to enhance the accuracy of quantitative analyses in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). Its stable isotope labeling minimizes matrix effects and ion suppression, enabling precise measurement of Mebeverine and its metabolites in biological samples (e.g., plasma, urine) during pharmacokinetic studies . Methodological protocols typically involve spiking known concentrations into samples to establish calibration curves and validate recovery rates.
Q. How does this compound improve analytical method validation in regulatory submissions?
In Abbreviated New Drug Applications (ANDA), this compound is critical for validating specificity, linearity, and accuracy of assays. Researchers must demonstrate that the deuterated compound co-elutes with the target analyte (Mebeverine) but is distinguishable via mass spectrometry. Method validation requires cross-testing with structurally similar metabolites (e.g., O-desmethyl Mebeverine acid) to confirm no interference, as outlined in ICH Q2(R1) guidelines .
Q. What are the key parameters for incorporating this compound into pharmacokinetic study designs?
Key parameters include:
- Dosage proportionality : Ensuring the deuterated standard does not alter pharmacokinetic behavior due to isotope effects.
- Sample preparation : Optimizing extraction protocols (e.g., protein precipitation, solid-phase extraction) to match the physicochemical properties of this compound.
- Calibration range : Aligning with expected physiological concentrations (e.g., ng/mL to µg/mL) .
Q. What storage and handling protocols are recommended for this compound?
The compound should be stored at -20°C in airtight, light-protected vials to prevent deuterium exchange or degradation. Solubility in dimethyl sulfoxide (DMSO) requires aliquoting to avoid freeze-thaw cycles. Purity (>99.5%) must be verified via certificates of analysis (COA) before use .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters to distinguish this compound from its non-deuterated analog?
Optimization involves:
- Mass transition selection : Using unique precursor-to-product ion pairs (e.g., m/z 284.4 → 270.4 for this compound vs. m/z 279.4 for Mebeverine).
- Collision energy tuning : Minimizing in-source fragmentation while maximizing signal-to-noise ratios.
- Chromatographic separation : Adjusting mobile phase pH and gradient to resolve isotopic peaks, particularly in complex matrices .
Q. What strategies address isotope effects impacting the reliability of this compound as an internal standard?
Isotope effects (e.g., altered retention times or ionization efficiency) are mitigated by:
Q. How should researchers resolve contradictions in recovery rates reported across studies using this compound?
Discrepancies often arise from variability in sample matrices or extraction methods. A systematic approach includes:
Q. What challenges arise in synthesizing and characterizing this compound, and how are they addressed?
Synthesis challenges include ensuring >99% deuterium incorporation at specific positions (e.g., ethyl-d5 group). Characterization requires:
Q. How can cross-reactivity with Mebeverine metabolites be minimized in immunoassays using this compound?
Cross-reactivity is reduced by:
Q. What stability studies are essential for ensuring this compound integrity under varying experimental conditions?
Stability testing includes:
- Forced degradation studies : Exposing the compound to heat, light, and oxidative stress.
- Long-term stability : Monitoring deuterium retention over 6–12 months at recommended storage conditions .
Methodological and Reproducibility Considerations
Q. How can inter-laboratory reproducibility be ensured when using this compound?
Reproducibility requires:
Q. What literature search strategies are effective for identifying cutting-edge applications of this compound?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
